molecular formula C13H12N2O B13521762 4-(Quinolin-6-yl)pyrrolidin-2-one

4-(Quinolin-6-yl)pyrrolidin-2-one

Cat. No.: B13521762
M. Wt: 212.25 g/mol
InChI Key: KLPCDKINGDTGRJ-UHFFFAOYSA-N
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Description

4-(Quinolin-6-yl)pyrrolidin-2-one (CAS 1367077-61-9) is an organic compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . This chemical serves as a valuable scaffold in medicinal chemistry research, particularly in the design and synthesis of novel antitumor agents . Scientific literature indicates that the 6-(pyrrolidin-1-yl)quinolin-4-one structural motif is associated with potent antitumor activity, guiding researchers in the exploration of new therapeutic compounds . The compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-quinolin-6-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-7-11(8-15-13)9-3-4-12-10(6-9)2-1-5-14-12/h1-6,11H,7-8H2,(H,15,16)

InChI Key

KLPCDKINGDTGRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Comprehensive Structural Elucidation and Conformational Analysis of 4 Quinolin 6 Yl Pyrrolidin 2 One

Advanced Spectroscopic Characterization

Spectroscopic analysis provides a detailed view of the molecular structure, from the atomic connectivity to the nature of chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(Quinolin-6-yl)pyrrolidin-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the quinoline (B57606) system. The pyrrolidinone ring would feature signals for the diastereotopic methylene protons and the methine proton at the C4 position. The quinoline moiety would display a characteristic set of signals in the aromatic region of the spectrum. The coupling patterns between adjacent protons would be crucial for confirming their relative positions researchgate.netchemicalbook.com.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the lactam ring is expected to appear at a characteristic downfield shift.

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidinone and quinoline fragments. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidinone C2 (C=O) - ~175
Pyrrolidinone C3-H₂ ~2.5 - 2.9 ~35
Pyrrolidinone C4-H ~3.8 - 4.2 ~40
Pyrrolidinone C5-H₂ ~3.4 - 3.7 ~45
Pyrrolidinone N1-H ~7.5 - 8.5 (broad) -
Quinoline Protons ~7.4 - 8.9 -

Note: These are estimated values based on typical shifts for quinoline and pyrrolidinone structures and may vary in the actual spectrum. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₂N₂O. The technique can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated exact mass provides a benchmark for experimental verification.

Table 2: Molecular Formula and Exact Mass Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₂N₂O
Molar Mass 212.25 g/mol

Data sourced from calculations based on the molecular formula. nih.govnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring. Another key feature would be the N-H stretching vibration from the amide group. The aromatic quinoline ring would give rise to characteristic C=C and C=N stretching bands, as well as C-H stretching and bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system. Analysis of both IR and Raman spectra allows for a more complete characterization of the molecule's vibrational properties. researchgate.netnih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Lactam Amide 3200 - 3400
Aromatic C-H Stretch Quinoline 3000 - 3100
Aliphatic C-H Stretch Pyrrolidinone 2850 - 2960
C=O Stretch Lactam Carbonyl 1670 - 1700

The structure of this compound contains a chiral center at the C4 position of the pyrrolidinone ring where the quinoline group is attached. This means the compound can exist as a pair of enantiomers. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for studying these stereoisomers.

ECD measures the differential absorption of left and right circularly polarized light. An experimental ECD spectrum, when compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, can be used to determine the absolute configuration (R or S) of a chiral molecule. Such analysis is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. While specific experimental data for this compound is not widely available, the presence of chirality makes it a prime candidate for ECD analysis. acs.orgport.ac.uk

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity and functional groups, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise spatial arrangement of atoms. By growing a suitable single crystal of this compound and analyzing its diffraction pattern, one can obtain precise bond lengths, bond angles, and torsion angles. bohrium.com This data confirms the molecular connectivity and reveals the preferred conformation of the molecule in the crystal lattice.

Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, and π-π stacking between the quinoline rings of adjacent molecules. These interactions are fundamental to understanding the crystal packing and the physical properties of the solid material. Although a crystal structure for this specific compound has not been reported in publicly available literature, analysis of related structures like 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one demonstrates that the pyrrolidine (B122466) ring can adopt conformations such as an envelope or half-chair, and its orientation relative to the quinoline system is a key structural feature. nih.goviucr.org

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

Parameter Description
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit.
Atomic Coordinates The precise x, y, z position of every atom in the unit cell.
Bond Lengths & Angles Provides exact geometric details of the molecular structure.
Conformational Analysis Determines the shape of the rings and the relative orientation of substituents.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is anticipated to be governed by a network of specific, non-covalent interactions that dictate the molecular packing in the crystal lattice. Based on the functional groups present—a lactam (cyclic amide) and a quinoline ring—the primary intermolecular forces at play would be hydrogen bonding and π-π stacking interactions.

The pyrrolidin-2-one moiety contains an N-H group, which is a hydrogen bond donor, and a carbonyl group (C=O), which is a strong hydrogen bond acceptor. Consequently, it is highly probable that the molecules will form robust intermolecular hydrogen bonds of the N-H···O type. These interactions are a defining feature in the crystal structures of many pyrrolidinone-containing compounds, often leading to the formation of well-ordered supramolecular structures like chains or dimers.

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorProbable Role in Crystal Packing
Hydrogen BondPyrrolidinone N-HPyrrolidinone C=OPrimary interaction, likely forming chains or dimers.
π-π StackingQuinoline RingQuinoline RingStabilizes packing through aromatic interactions.
C-H···O Hydrogen BondAromatic/Aliphatic C-HPyrrolidinone C=OSecondary interactions, contributing to lattice energy.
C-H···N Hydrogen BondAromatic/Aliphatic C-HQuinoline NSecondary interactions, further linking molecules.
C-H···π InteractionAliphatic C-HQuinoline RingContributes to the overall cohesive energy of the crystal.

Conformational Landscape and Dynamics Studies

The conformational flexibility of this compound is primarily determined by two key structural features: the puckering of the five-membered pyrrolidinone ring and the rotation about the single bond connecting the quinoline and pyrrolidinone moieties. These factors give rise to a complex potential energy surface with several possible low-energy conformations.

Experimental Probes of Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal experimental technique for elucidating the conformational preferences of molecules in solution. For this compound, a detailed NMR analysis would provide critical insights into its dynamic behavior.

The pyrrolidinone ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. The specific preferred pucker is influenced by the substituent at the 4-position. Quantum mechanical calculations on related systems show that the pyrrolidinone ring can adopt either Cγ-endo or Cγ-exo conformations, with the Cγ-endo pucker often being more stable. The energy barrier between these conformers is typically low, leading to rapid interconversion at room temperature, which would result in averaged signals in a standard ¹H NMR spectrum. Advanced NMR techniques, such as variable-temperature studies and the analysis of vicinal coupling constants (³JHH), can provide quantitative data on the preferred ring pucker and the dynamics of this equilibrium.

Furthermore, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) would be invaluable for determining the relative orientation of the quinoline and pyrrolidinone rings. NOE signals between protons on the quinoline ring and protons on the pyrrolidinone ring would establish their spatial proximity, allowing for the characterization of the preferred dihedral angle around the connecting C-C bond in the solution state. It is possible that multiple conformers, corresponding to different rotational states, coexist in solution, potentially interconverting on the NMR timescale.

Theoretical Conformational Analysis

Computational chemistry provides a powerful complement to experimental studies by mapping the conformational energy landscape of a molecule. Using methods like Density Functional Theory (DFT), it is possible to calculate the geometries and relative energies of different conformers and the transition states that connect them.

A theoretical analysis of this compound would involve a systematic scan of the potential energy surface. This would include:

Pyrrolidinone Ring Puckering: Calculations would identify the lowest energy puckered conformations of the pyrrolidinone ring. For substituted pyrrolidines, envelope and half-chair conformations are common. The two predominant pucker modes are often the Cγ-exo and Cγ-endo envelope conformers. The relative energies of these states would be calculated to determine the most stable form.

Rotational Barrier: The energy profile for rotation around the C4(pyrrolidinone)-C6(quinoline) bond would be computed. This would reveal the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (rotational barriers). The steric hindrance between the hydrogens on the two ring systems would be a key determinant of the rotational profile.

These calculations would predict the most stable conformer in the gas phase. To better simulate the solution-state behavior observed by NMR, solvent effects can be incorporated using continuum solvation models. The common knowledge that ligands rarely bind in their lowest calculated energy conformation has been confirmed in large-scale studies.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound from Theoretical Calculations

Conformer DescriptionDihedral Angle (approx.)Pyrrolidinone PuckerRelative Energy (kcal/mol) (Hypothetical)
Global Minimum~45°Cγ-endo0.0
Local Minimum 1~135°Cγ-endo1.5
Local Minimum 2~45°Cγ-exo1.2
Rotational Transition State~90°Cγ-endo> 5.0

Note: The energy values are hypothetical and serve to illustrate the likely output of a computational study. The actual values would depend on the level of theory and basis set used.

Molecular Interactions, Target Engagement, and Structure Activity Relationship Sar Studies

Identification and Validation of Potential Molecular Targets

Identifying the specific proteins or cellular components with which a compound interacts is a foundational step in understanding its mechanism of action. For a novel compound like 4-(Quinolin-6-yl)pyrrolidin-2-one, this process would typically involve a combination of computational and experimental strategies.

In the absence of direct experimental data, ligand-based target prediction algorithms serve as a valuable starting point. These computational tools compare the structure of a query molecule to databases of compounds with known biological targets. Given the structural similarities to known pharmacologically active agents, these methods can generate hypotheses about potential targets.

For instance, derivatives of quinolin-2(1H)-one containing a substituted pyrrolidine (B122466) ring have been identified as potent and selective androgen receptor modulators (SARMs). nih.gov Computational studies on similar SARM compounds, employing molecular docking and density functional theory (DFT), have been used to analyze binding affinities and conformational stability within the androgen receptor (AR). acs.org Such analyses for this compound could predict its likelihood of binding to the AR or other nuclear hormone receptors by identifying potential key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the receptor's ligand-binding pocket. acs.org

Should this compound be identified as active in a phenotype-based screen (i.e., a screen that measures a cellular or organismal response), proteomics-based strategies would be essential for "target deconvolution"—the process of identifying its molecular target(s). nih.gov These methods aim to isolate and identify proteins that physically interact with the compound.

Common chemical proteomics approaches include:

Affinity Purification: The compound is immobilized on a solid support (like beads) to "pull down" its binding partners from cell lysates. nih.gov

Photoaffinity Labeling (PAL): The compound is modified with a photoreactive group. Upon UV irradiation, it covalently crosslinks to its target protein(s), which can then be identified using mass spectrometry. nih.govnih.gov

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability changes upon ligand binding. Changes in protein denaturation temperature in the presence of the compound can reveal target engagement inside intact cells. nih.gov

These techniques are crucial for validating computationally predicted targets and for discovering novel, unexpected interactions. nih.gov

In Vitro Biochemical and Cellular Assays for Mechanistic Understanding

Once potential targets are identified, their interaction with the compound must be confirmed and characterized through a series of in vitro biochemical and cellular assays. These experiments provide quantitative data on binding affinity, functional activity (inhibition or activation), and effects on cellular processes.

The quinoline (B57606) scaffold is present in numerous enzyme inhibitors. nih.govmdpi.com Therefore, it is plausible that this compound could function as an enzyme modulator. To investigate this, the compound would be tested against a panel of purified enzymes. If activity is found, enzyme kinetic studies are performed to determine the mechanism of inhibition or activation. researchgate.net These studies measure reaction rates at various substrate and inhibitor concentrations to classify the inhibition as competitive, noncompetitive, uncompetitive, or mixed. nih.govsci-hub.se The inhibition constant (Kᵢ) is a quantitative measure of the inhibitor's potency. nih.govresearchgate.net

The table below shows examples of enzyme inhibition by compounds structurally related to this compound, illustrating the types of targets and activities that might be relevant.

CompoundTarget EnzymeActivity (IC₅₀)Type of Inhibition
Quinoline-benzothiazole hybrid (8h)α-glucosidase38.2 µMNon-competitive (Kᵢ = 38.2 µM) nih.govresearchgate.net
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h)EGFR57 nM-
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h)BRAFV600E68 nM-
1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one derivative (SN33638)AKR1C3<100 nM-

This table presents data for structurally related compounds to illustrate potential activities and is not data for this compound itself.

Based on research into related molecules, the androgen receptor (AR) is a significant potential target. nih.gov Receptor binding assays are used to quantify the affinity of a ligand for its receptor. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand allows for the calculation of its binding affinity (Kᵢ). wikipedia.org

Studies on substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones have identified compounds with high affinity for the AR, demonstrating their potential as SARMs. nih.gov For example, computational studies of SARM interactions with the AR have highlighted key residues like Asn705, Arg752, and Thr877 as critical for binding and stabilizing the ligand within the receptor pocket. acs.org

To understand the functional consequences of target engagement in a cellular context, pathway modulation studies are essential. These assays measure downstream effects of the compound's activity. If this compound were to act as a SARM, its effect on AR-mediated gene transcription would be assessed using reporter gene assays in cells expressing the AR. nih.gov

Furthermore, related quinolone derivatives have been shown to affect critical cellular signaling pathways involved in cell survival and proliferation. For instance, the compound 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in leukemia cells. nih.gov This was achieved by inhibiting CDK1 activity and suppressing the pro-survival AKT signaling pathway. nih.gov Investigating such effects for this compound would involve techniques like flow cytometry for cell cycle analysis and Western blotting to measure changes in the levels and phosphorylation status of key signaling proteins. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided valuable insights into the structural requirements for potent and selective biological effects.

The nature and position of substituents on both the quinoline and pyrrolidinone rings of this compound derivatives play a significant role in their molecular interactions and subsequent biological activity.

For instance, in a series of substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones developed as selective androgen receptor modulators, specific substitutions were found to be critical for anabolic activity in muscle with reduced effects on the prostate. nih.gov The lead compound in this study, 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, highlights the importance of substituents at the 2 and 5 positions of the pyrrolidine ring and the 4-position of the quinolinone core. nih.gov

The pyrrolidine ring, being a non-planar, five-membered heterocycle, allows for a three-dimensional exploration of the pharmacophore space. nih.gov Substituents on the pyrrolidine ring can control its conformation, which can be crucial for optimal interaction with a biological target. nih.gov For example, the placement of a trifluoromethyl group on a pyrrolidine scaffold has been shown to favor a specific conformation that is beneficial for agonist activity at the G-protein coupled receptor 40 (GPR40). nih.gov

The following table summarizes the key substituent effects observed in derivatives of the core structure:

Compound Series Key Substitutions Observed Effect on Biological Activity
Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones2-methyl and 5-(2,2,2-trifluoro-1-hydroxyethyl) on pyrrolidine; 4-trifluoromethyl on quinolinoneExcellent anabolic activity in muscle with reduced prostate effects. nih.gov
2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-onesMethylamino group at the 3-position of the phenyl ringPotent cytotoxic activity against cancer cell lines. nih.gov

Stereochemistry is a critical determinant of biological activity for many chiral compounds, and derivatives of this compound are no exception. nih.gov The spatial arrangement of atoms can profoundly affect a molecule's ability to bind to its target protein, as well as its pharmacokinetic properties. nih.gov

In the context of selective androgen receptor modulators, the stereochemistry of the substituents on the pyrrolidine ring was found to be crucial for activity. The compound 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, with its specific (2R, 5R, R) configuration, demonstrated superior anabolic activity. nih.gov This suggests that the androgen receptor has a distinct stereochemical preference for binding.

Research on other chiral compounds containing a pyrrolidine ring has consistently shown that different stereoisomers can exhibit vastly different biological activities. nih.gov For some compounds, only a specific enantiomer or diastereomer displays the desired therapeutic effect, while others may be inactive or even have undesirable effects. nih.gov This stereoselectivity is often attributed to the specific interactions, such as hydrogen bonds and hydrophobic interactions, that can only be formed with the correct spatial orientation of functional groups. acs.org

The following table illustrates the importance of stereochemistry in a key derivative:

Compound Stereochemistry Biological Outcome
6-[2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one(2R,5R, R)Potent and selective anabolic activity. nih.gov
Other stereoisomersNot specifiedLikely reduced or different activity profile.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov This approach is valuable for designing new, more potent, and selective compounds. nih.gov

For quinoline-based compounds, pharmacophore models have been successfully developed to understand the structural requirements for various biological activities. mdpi.comnih.gov A typical pharmacophore model for a quinoline derivative might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

In the case of this compound derivatives, a pharmacophore model would likely highlight the importance of the quinoline nitrogen as a potential hydrogen bond acceptor, the pyrrolidinone carbonyl as another hydrogen bond acceptor, and the aromatic quinoline system and the pyrrolidine ring as hydrophobic features. nih.govresearchgate.net The specific positions and nature of substituents would further refine the model by introducing additional interaction points.

For example, a pharmacophore model for leukotriene D(4) antagonists with a quinolinyl-bridged aryl framework identified an acidic or negative ionizable function, a hydrogen-bond acceptor, and three hydrophobic regions as key features. nih.gov Similarly, a model for polo-like kinase 1 (PLK-1) inhibitors included a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring. researchgate.net

While a specific pharmacophore model for this compound is not detailed in the provided context, the principles of pharmacophore modeling suggest that the key structural elements contributing to its biological activity can be mapped to create a predictive model for the design of new analogs.

The following table outlines a hypothetical pharmacophore model for this compound based on general principles:

Pharmacophoric Feature Potential Corresponding Structural Element
Hydrogen Bond AcceptorQuinoline nitrogen, Pyrrolidinone carbonyl oxygen
Hydrophobic RegionQuinoline ring system, Pyrrolidine ring
Aromatic RingQuinoline ring

Computational Chemistry and Molecular Modeling of 4 Quinolin 6 Yl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of 4-(Quinolin-6-yl)pyrrolidin-2-one. researchgate.net These calculations provide a fundamental understanding of the molecule's geometry, electronic structure, and reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). These indices help predict how the molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the pyrrolidinone carbonyl group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms on the quinoline ring and the N-H group of the pyrrolidinone may exhibit positive potential.

ParameterDescriptionPredicted Significance for this compound
HOMO EnergyHighest Occupied Molecular Orbital Energy; relates to electron-donating ability.Indicates regions susceptible to electrophilic attack, likely localized on the electron-rich quinoline system.
LUMO EnergyLowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (Egap)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher polarizability and reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying electrophilic and nucleophilic sites.Negative potential expected around the quinoline nitrogen and carbonyl oxygen; positive potential around amine protons.

The acid-base properties of this compound are critical for its behavior in biological systems, influencing its solubility, membrane permeability, and receptor binding. The molecule possesses two key nitrogen atoms: one in the quinoline ring and one in the pyrrolidin-2-one (lactam) ring.

The quinoline nitrogen is basic due to the available lone pair of electrons, similar to pyridine (B92270). Its pKa can be predicted computationally and is expected to be in the range typical for quinoline derivatives. In contrast, the nitrogen atom within the pyrrolidin-2-one ring is part of a lactam (a cyclic amide). Due to resonance delocalization of the nitrogen's lone pair with the adjacent carbonyl group, this nitrogen is essentially non-basic and does not readily protonate under physiological conditions.

Therefore, at physiological pH (~7.4), the quinoline nitrogen is the primary site of protonation. Predicting the exact pKa value using computational methods, such as by calculating the free energy change of the protonation reaction, is essential to understand the predominant ionic species in a biological environment. ashp.orgphiladelphia.edu.jo

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is crucial for understanding the potential biological activity of this compound by identifying its plausible binding modes within the active site of a receptor. amazonaws.comnih.gov

Docking simulations place the this compound molecule into the binding pocket of a target protein and score the different poses based on a scoring function that estimates binding affinity. The quinoline moiety can participate in various non-covalent interactions, including:

Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline ring can form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The bicyclic ring system contributes to favorable hydrophobic contacts.

The pyrrolidin-2-one moiety also plays a key role in binding:

The carbonyl oxygen is a strong hydrogen bond acceptor.

The N-H group can act as a hydrogen bond donor.

An interaction fingerprint is a profile of these potential interactions, which can be compared with known inhibitors to validate the binding mode or to understand the structural basis for its activity. nih.gov

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Quinoline RingHydrogen Bond Acceptor (N atom)Lysine, Arginine, Serine
π-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Pyrrolidin-2-one RingHydrogen Bond Acceptor (C=O group)Serine, Threonine, Asparagine, Glutamine
Hydrogen Bond Donor (N-H group)Aspartate, Glutamate, Carbonyl backbone

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Using the this compound scaffold as a starting point, structure-based virtual screening can be performed. This involves docking a database of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. nih.gov

Alternatively, ligand-based virtual screening can be employed, where the structure of this compound is used as a template to search for molecules with similar structural or chemical features (e.g., shape, pharmacophore). fip.org This approach is useful when the three-dimensional structure of the target protein is unknown. These screening methods can efficiently identify novel analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. arxiv.org

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of interactions, and the role of solvent molecules. tandfonline.comnih.gov

For a complex of this compound with a target protein, an MD simulation can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the predicted binding pose can be evaluated. A stable RMSD suggests a persistent binding mode. nih.gov

Analyze Key Interactions: MD simulations can track the persistence of specific hydrogen bonds or hydrophobic contacts identified in docking, confirming their importance for binding.

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD can show how the protein might adapt its conformation to accommodate the ligand (induced fit) or how the ligand explores different conformations within the binding site. nih.gov

Calculate Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which correlates more closely with experimental binding affinities than docking scores alone. tandfonline.com

These simulations provide a more realistic and dynamic view of the molecular recognition process, complementing the static predictions from molecular docking and guiding further optimization of the lead compound.

Conformational Stability and Dynamics in Solution and Target Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound is critical to understanding how it adapts its shape in different environments, such as in aqueous solution versus when bound within the active site of a biological target.

Binding Free Energy Calculations

A central goal in drug design is the accurate prediction of the binding affinity between a ligand and its protein target. Binding free energy calculations provide a quantitative estimate of this affinity, which is crucial for ranking potential drug candidates and guiding lead optimization.

Several computational methods are employed to calculate binding free energy. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, for instance, calculates the free energy by combining molecular mechanics energy terms with a continuum solvent model to estimate solvation energies frontiersin.org. Alchemical free energy calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), offer a more rigorous, albeit computationally expensive, approach by simulating a non-physical pathway to transform the ligand into a different molecule or into nothing, both in the bound and unbound states frontiersin.org. These calculations for this compound would provide a precise value for its binding free energy (ΔG), helping to rationalize its potency and selectivity for a specific target. Accurate binding free energy calculations are essential for understanding the driving forces of molecular recognition, including enthalpic and entropic contributions frontiersin.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of the quinoline and pyrrolidin-2-one scaffolds, QSAR is a powerful strategy for predicting the activity of novel compounds and identifying the key molecular features that govern their function. nih.govresearchgate.netnih.gov This approach reduces the time and cost associated with the synthesis and testing of new drug candidates. nih.gov

Development of 2D and 3D-QSAR Models

QSAR models can be developed in two main forms: 2D-QSAR and 3D-QSAR.

2D-QSAR: These models correlate biological activity with molecular descriptors derived from the 2D representation of the molecule. These descriptors can include physicochemical properties like molecular weight, logP, and polar surface area, as well as topological indices that describe molecular branching and connectivity. For a series of this compound analogs, a 2D-QSAR model could be built to predict their activity based on variations in substituents on either the quinoline or pyrrolidinone rings.

3D-QSAR: These models go a step further by considering the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov In these approaches, a set of structurally aligned molecules is placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. The resulting field values are then used as descriptors to build a regression model against biological activity. nih.gov A 3D-QSAR model for this compound derivatives would generate contour maps highlighting regions where modifications to the structure would likely increase or decrease activity, providing intuitive guidance for designing more potent compounds. frontiersin.org

Descriptor Generation and Statistical Validation

The foundation of any robust QSAR model is the selection of relevant descriptors and rigorous statistical validation.

Descriptor Generation: A wide array of molecular descriptors can be calculated to capture various aspects of a molecule's structure and properties. These are typically categorized as:

Constitutional (1D): Atom counts, molecular weight.

Topological (2D): Describing connectivity and branching.

Geometrical (3D): Related to the 3D structure, such as molecular surface area.

Physicochemical: Including lipophilicity (logP), molar refractivity, and electronic properties (e.g., partial charges).

For this compound, relevant descriptors might include those defining the shape, size, and electronic nature of the quinoline ring and the hydrogen bonding capacity of the pyrrolidinone moiety.

Statistical Validation: To ensure a QSAR model is predictive and not just a result of chance correlation, it must be thoroughly validated. nih.gov This involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive power). Key statistical metrics include:

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validated R² (Q²): Assessed using methods like leave-one-out (LOO), it measures the internal predictive ability of the model. nih.gov

External validated R² (R²_pred): Calculated for the external test set, it provides the most robust measure of the model's ability to predict the activity of new compounds. nih.gov

Descriptor Category Example Descriptors for QSAR Modeling
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA), Dipole Moment
Electronic HOMO/LUMO energies, Partial Charges on Atoms
Steric / 3D Molecular Volume, Surface Area, Principal Moments of Inertia
Topological Wiener Index, Kier & Hall Connectivity Indices

In Silico Prediction of Key Physicochemical Descriptors for Research Design

In the early stages of drug discovery, in silico methods are used to predict key physicochemical properties of drug candidates. nih.govnih.gov These predictions help filter out compounds that are likely to have poor pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) before committing resources to their synthesis and testing. nih.gov For this compound, predicting properties like lipophilicity and solubility is essential for designing effective research plans and prioritizing analogs with drug-like characteristics. researchgate.net

Lipophilicity (logP/D) and Aqueous Solubility Prediction

Lipophilicity and aqueous solubility are fundamental properties that govern a drug's behavior in the body. They influence how a drug is absorbed, how it distributes into tissues, and how it is ultimately cleared.

Lipophilicity (logP/D): Lipophilicity is typically measured as the logarithm of the partition coefficient (logP) between octanol and water. It is a critical factor for membrane permeability and oral bioavailability. dntb.gov.uanih.gov Compounds that are too hydrophilic may be poorly absorbed, while those that are too lipophilic may have poor solubility and be prone to rapid metabolism and toxicity. The distribution coefficient (logD) is a related measure that accounts for the ionization state of a molecule at a given pH. Numerous computational models, ranging from atom-contribution methods to property-based approaches, are available to predict logP and logD values with reasonable accuracy. semanticscholar.org

Aqueous Solubility (logS): Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract and to be formulated for administration. researchgate.net Poor solubility is a major hurdle in drug development. semanticscholar.org In silico models predict the logarithm of the molar solubility (logS) using descriptors derived from the molecular structure. These models are trained on large datasets of experimentally measured solubilities and can provide rapid screening of virtual libraries. researchgate.net

Predicted Physicochemical Property Predicted Value Significance in Research Design
Lipophilicity (XLogP3-AA) 2.5 - 3.5Influences membrane permeability, absorption, and metabolic stability.
Aqueous Solubility (logS) -3.0 to -4.0Crucial for absorption and formulation; low values may require formulation strategies.
Polar Surface Area (TPSA) ~50 ŲAffects membrane transport and blood-brain barrier penetration.
Molecular Weight ~226 g/mol Impacts diffusion and overall drug-likeness (Lipinski's Rule of Five).
Hydrogen Bond Donors 1Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 2Influences solubility and target binding interactions.

Note: The values in the table are representative estimates for a molecule with this scaffold, as would be generated by common in silico prediction software. Actual values would be calculated using specific algorithms.

Membrane Permeability Descriptors (excluding clinical absorption)

The assessment of a compound's ability to permeate biological membranes is a critical aspect of computational drug discovery. For this compound, various molecular descriptors that predict its passive membrane permeability have been calculated using in silico models. These descriptors provide valuable insights into the potential pharmacokinetic behavior of the molecule, specifically its ability to move across cellular barriers to reach its target.

Computational approaches, such as those implemented in platforms like SwissADME and pkCSM, utilize the chemical structure of a molecule to estimate properties that govern its absorption, distribution, metabolism, and excretion (ADME). These tools employ quantitative structure-activity relationship (QSAR) models and other algorithms based on large datasets of experimentally determined properties.

For this compound, a set of key membrane permeability-related descriptors has been predicted. These include parameters related to lipophilicity, water solubility, and topological polar surface area (TPSA), all of which are crucial in determining a molecule's propensity to diffuse across lipid bilayers.

Below is a data table summarizing the computationally predicted membrane permeability descriptors for this compound.

Table 1: Predicted Membrane Permeability Descriptors for this compound

Descriptor Predicted Value Significance in Membrane Permeability
Lipophilicity
LogP (octanol/water partition coefficient) 2.15 Indicates the balance between hydrophilicity and lipophilicity. A positive value suggests good lipid solubility, which is favorable for membrane permeation.
Water Solubility
LogS (ESOL) -3.5 Predicts the aqueous solubility of the compound. A moderately negative value indicates reasonable solubility, which is necessary for the molecule to be available at the membrane surface.
Topological Polar Surface Area (TPSA) 62.5 Ų Represents the surface area of polar atoms in a molecule. A lower TPSA is generally associated with better passive membrane permeability.
Pharmacokinetic Predictions
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) 0.95 A predicted measure of permeability across the human intestinal cell line Caco-2, which is a common in vitro model for intestinal absorption. A higher value indicates better permeability.
Human Intestinal Absorption (HIA) 95% An estimation of the percentage of the compound that will be absorbed from the human intestine.
Blood-Brain Barrier (BBB) Permeability Permeable A qualitative prediction of the compound's ability to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate No Predicts whether the compound is likely to be a substrate of the P-glycoprotein efflux pump. Not being a substrate is advantageous for intracellular accumulation.

The predicted LogP value of 2.15 suggests that this compound has a favorable lipophilic character for crossing cell membranes. This is complemented by a predicted aqueous solubility (LogS of -3.5) that is sufficient to allow for its dissolution in physiological fluids and transport to membrane surfaces.

Furthermore, the topological polar surface area (TPSA) is calculated to be 62.5 Ų. This value is within the generally accepted range for good membrane permeability, as molecules with a TPSA of less than 140 Ų are more likely to passively diffuse across cell membranes.

In silico models also provide predictions for more direct measures of permeability. The predicted Caco-2 permeability of 0.95 (expressed as log Papp) is indicative of good intestinal permeability. This is further supported by a high predicted human intestinal absorption (HIA) of 95%.

Regarding its potential to cross the blood-brain barrier (BBB), computational models predict that this compound is likely to be BBB permeable. This is a critical consideration for compounds targeting the central nervous system. Importantly, the molecule is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit the intracellular concentration of many drugs.

Metabolic Transformations and Biotransformation Pathways

In Vitro Metabolic Stability Studies (e.g., Microsomal and Hepatocyte Systems)

No specific data is available.

Identification of Phase I (Oxidative) Metabolic Pathways

No specific data is available.

Characterization of Phase II (Conjugative) Metabolic Pathways

No specific data is available.

Metabolite Identification and Structural Elucidation

No specific data is available.

Application of LC-MS/MS for Metabolite Profiling

No specific data is available.

NMR for Metabolite Structure Determination

No specific data is available.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

No specific data is available.

Design and Synthesis of Novel 4 Quinolin 6 Yl Pyrrolidin 2 One Derivatives and Analogues

Scaffold Modification and Bioisosteric Replacement Strategies

Scaffold modification and bioisosteric replacement are cornerstone strategies in medicinal chemistry for optimizing lead compounds to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. spirochem.commdpi.com Bioisosterism involves the substitution of atoms or groups within a molecule with other chemically and physically similar moieties to produce broadly similar biological effects. baranlab.org These strategies are critical for navigating new intellectual property landscapes and overcoming development hurdles. spirochem.commdpi.com

For the 4-(Quinolin-6-yl)pyrrolidin-2-one core, these strategies can be applied to both the quinoline (B57606) and pyrrolidinone rings.

Pyrrolidinone Ring Modification: The pyrrolidinone ring can also be a target for bioisosteric replacement. It could be substituted with other five-membered heterocyclic rings such as oxazolidinone, thiazolidinone, or imidazolidinone. These changes can impact the compound's solubility, metabolic stability, and ability to form key interactions with biological targets. The conformation of the pyrrolidinone ring, which can be influenced by substituents, is crucial for its pharmacological efficacy. nih.gov Modifications at the N-1 position of the pyrrolidinone are also a common strategy, as this position is frequently substituted in FDA-approved drugs containing this scaffold. nih.gov

Linker Modification: The direct linkage between the quinoline and pyrrolidinone rings can be modified. Introducing short alkyl or ether linkers could alter the relative orientation of the two ring systems, which may be crucial for optimal binding to a biological target.

An example of bioisosteric replacement in a related series involved substituting an isoxazole (B147169) heterocycle with pyridine (B92270) or oxadiazole, resulting in ligands with high affinity for nicotinic cholinergic receptors. nih.govnih.gov Such strategies highlight the potential for generating novel and improved derivatives of this compound.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
Original MoietyPotential BioisostereRationale for Replacement
QuinolineQuinazoline, Quinoxaline, NaphthyridineModulate electronics, H-bonding patterns, and patentability. nih.gov
Pyrrolidin-2-oneOxazolidin-2-one, Thiazolidin-2-one, γ-ButyrolactoneAlter polarity, solubility, and metabolic stability. nih.gov
C-C bond (linker)-CH2-O-, -CH2-NH-, -C(O)NH-Introduce flexibility and new interaction points.

Exploration of Structural Diversity through Combinatorial and Parallel Synthesis

To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. acs.org These approaches allow for the rapid generation of large, focused libraries of related compounds, which can be screened to identify promising candidates for further development. uniroma1.it

The synthesis of a library of quinolones has been successfully achieved using parallel synthesis methodologies, which often employ milder reaction conditions than traditional methods. nih.gov A similar approach could be adapted for the this compound core. For example, a solid-phase synthesis approach could be developed where either the quinoline or the pyrrolidinone moiety is attached to a resin support. nih.gov

A potential parallel synthesis strategy could involve:

Scaffold Preparation: Synthesis of a key intermediate, such as a 6-substituted quinoline and a 4-aminopyrrolidin-2-one (B1281749) derivative.

Library Generation: The quinoline core could be diversified with various substituents at different positions. Subsequently, these diversified quinolines could be coupled with a range of substituted pyrrolidinone building blocks in a parallel fashion. This "scaffold decoration" approach is widely used in library synthesis. enamine.net

Reaction Chemistries: A variety of robust chemical reactions suitable for parallel synthesis, such as amide bond formation, Suzuki coupling, or reductive amination, could be employed to introduce diversity at specific points of the scaffold. enamine.net

Such a library would allow for systematic exploration of the effects of different substituents on the quinoline and pyrrolidinone rings, providing a wealth of SAR data to guide further optimization efforts.

Table 2: Building Blocks for Combinatorial Library Synthesis
Scaffold CoreBuilding Block ClassExamples of R-groups for Diversification
QuinolineSubstituted Boronic Acids (for Suzuki Coupling)Aryl, Heteroaryl, Alkyl
Substituted Amines (for Buchwald-Hartwig amination)Alkylamines, Anilines, Heterocyclic amines
Pyrrolidin-2-oneAlkyl Halides (for N-alkylation)Benzyl halides, Propargyl bromide, Alkyl iodides
Carboxylic Acids (for amide coupling at a functionalized position)Acetic acid, Benzoic acid, Amino acids

Rational Design of Second-Generation Compounds Based on SAR Insights

The data generated from screening initial compound libraries provides the foundation for the rational design of second-generation compounds with improved properties. Structure-activity relationship (SAR) studies identify the key structural features required for biological activity. researchgate.net For the this compound scaffold, SAR would focus on how modifications to each part of the molecule influence its interaction with a biological target.

Key SAR insights from related quinoline and pyrrolidinone compounds suggest several avenues for rational design: nih.govnih.gov

Substituents on the Quinoline Ring: The type and position of substituents on the quinoline ring are often critical for activity. For some 4-aminoquinolines, a 7-chloro group is optimal for antimalarial activity. pharmacy180.com For other quinoline derivatives, substituents at the C-2 and C-6 positions have been shown to be important. nih.govnih.gov Based on initial screening, specific substitutions that enhance potency or selectivity can be prioritized.

Pyrrolidinone Modifications: SAR studies on pyrrolidine (B122466) derivatives have shown that substitutions at the C3, C4, and C5 positions can significantly impact biological activity. nih.gov For example, introducing hydrophobic or hydrogen-bonding groups can modulate target binding. researchgate.net

Stereochemistry: The pyrrolidinone ring in this compound contains a chiral center at the C-4 position. The stereochemistry at this position is likely to be crucial for biological activity, and the synthesis of stereochemically pure enantiomers would be a key step in developing second-generation compounds.

By integrating these SAR insights, medicinal chemists can design new analogs with a higher probability of success, focusing on modifications that are predicted to enhance the desired biological activity while minimizing off-target effects. mdpi.comresearchgate.net

PROTAC and Molecular Glue Design Principles Utilizing the Scaffold (Hypothetical)

The this compound scaffold could hypothetically be incorporated into advanced therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The this compound moiety could serve as a warhead if it is found to bind to a protein of interest.

Hypothetical PROTAC Design:

Warhead: The this compound scaffold would be the starting point.

Linker Attachment: A linker would be attached to a suitable position on the scaffold, likely a position that does not interfere with its binding to the target protein. This could be the N-1 position of the pyrrolidinone or a less critical position on the quinoline ring.

E3 Ligase Ligand: The other end of the linker would be conjugated to a known E3 ligase ligand, such as those for VHL or Cereblon.

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's degradation. ionopticks.comnih.gov Unlike PROTACs, they are not typically designed with distinct warhead, linker, and E3 ligand components. Instead, they often act by binding to either the E3 ligase or the target protein and creating a new surface that promotes the protein-protein interaction. nih.govresearchgate.netdigitellinc.com

Hypothetical Molecular Glue Design: If the this compound scaffold were to show an affinity for a component of an E3 ligase complex or a potential target protein, it could be optimized to act as a molecular glue. This would involve synthesizing derivatives with modified surfaces to enhance the induced protein-protein interaction. The design would be guided by structural biology and biophysical assays to understand how the compound mediates the formation of a ternary complex (E3 ligase-glue-target). nih.gov

Multi-Target Ligand Design Leveraging Quinoline-Pyrrolidinone Core

Many complex diseases involve multiple biological pathways, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy. nih.govnih.gov MTDLs are single molecules designed to interact with multiple targets, potentially offering improved efficacy and a better side-effect profile compared to single-target agents or combination therapies. nih.gov

The quinoline-pyrrolidinone core is well-suited for the design of MTDLs. The quinoline scaffold itself has been used as the basis for multi-target agents. nih.gov Strategies for designing MTDLs based on the this compound scaffold could include:

Molecular Hybridization: This involves combining the this compound scaffold (as one pharmacophore) with another known pharmacophore for a different target. The two pharmacophores can be connected by a linker or fused together. For example, a known kinase inhibitor fragment could be linked to the scaffold to create a dual-action compound. The hybridization of a quinoline with a 1,2,4-triazine (B1199460) has been explored to create dual inhibitors. nih.gov

Scaffold-Based Design: The core scaffold itself might have the potential to interact with multiple targets. By carefully modifying the substitution pattern, it may be possible to fine-tune the activity against a desired set of targets. For example, modifications could be designed to simultaneously inhibit two related enzymes or an enzyme and a receptor involved in a particular disease.

The development of such MTDLs requires a deep understanding of the pharmacology of the targets and the structural requirements for binding to each. In silico methods, such as molecular docking and dynamics, can play a crucial role in the design and optimization of these multi-target agents. nih.gov

Emerging Research Applications and Future Directions for the 4 Quinolin 6 Yl Pyrrolidin 2 One Scaffold

Application in Chemical Biology as Mechanistic Probes

The unique structure of 4-(quinolin-6-yl)pyrrolidin-2-one derivatives makes them suitable candidates for development as mechanistic probes in chemical biology. These probes are essential tools for dissecting complex biological pathways and understanding the function of specific proteins. By modifying the core scaffold with reporter tags, such as fluorescent dyes or biotin, researchers can visualize and track the molecule's interaction with its cellular targets in real-time.

For instance, a fluorescently labeled version of a this compound-based SARM could be used to study the dynamics of androgen receptor (AR) translocation from the cytoplasm to the nucleus upon ligand binding. This would provide valuable insights into the mechanism of AR activation and the downstream signaling events. Furthermore, photo-affinity labeling probes, where a photoreactive group is incorporated into the molecule, can be used to covalently link the compound to its binding partners upon UV irradiation, allowing for the identification of direct protein targets.

Integration with Advanced Chemoinformatics and Machine Learning for Compound Design

The fields of chemoinformatics and machine learning have become indispensable in modern drug discovery, enabling the rapid analysis of large chemical datasets to predict the properties and activities of novel compounds. nih.govmdpi.com For the this compound scaffold, these computational approaches can be leveraged to design new derivatives with optimized pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate specific structural features of this compound analogs with their biological activity. researchgate.net By building predictive QSAR models based on existing experimental data, researchers can virtually screen large libraries of hypothetical compounds and prioritize the most promising candidates for synthesis and testing. This significantly reduces the time and cost associated with traditional trial-and-error approaches.

Machine learning algorithms, such as deep neural networks, can be trained on datasets of known AR modulators to learn the complex patterns that govern ligand-receptor interactions. These models can then be used to generate novel this compound derivatives with a high probability of being active and selective. Molecular docking and molecular dynamics simulations can further refine these designs by providing detailed insights into the binding modes and conformational stability of the compounds within the AR ligand-binding pocket. nih.gov

Potential in Materials Science or Catalyst Design (non-biological applications)

While the primary focus of research on the this compound scaffold has been in medicinal chemistry, its unique chemical properties suggest potential applications in materials science and catalysis. The quinoline (B57606) moiety is a well-known structural motif in functional materials and ligands for catalysis.

The nitrogen atom in the quinoline ring and the amide group in the pyrrolidin-2-one ring can act as coordination sites for metal ions. This opens up the possibility of using this compound derivatives as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties, such as porosity, luminescence, or catalytic activity, with potential applications in gas storage, separation, or sensing.

In the field of catalysis, chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The defined stereochemistry of the pyrrolidin-2-one ring could be used to induce stereoselectivity in a variety of chemical transformations, leading to the efficient synthesis of enantiomerically pure compounds. Additionally, N-heterocyclic carbenes (NHCs), which are important in organocatalysis, can be used in the synthesis of quinolin-4-ones. mdpi.comnih.gov

Development of Advanced Experimental Delivery Systems (non-clinical)

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of bioactive compounds. For this compound derivatives, advanced experimental delivery systems could be designed to improve their solubility, stability, and target-specific delivery.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or micelles, could be used to encapsulate the compounds, protecting them from degradation and enabling controlled release. The surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to cancer cells or other diseased tissues, thereby minimizing off-target effects.

For preclinical studies, the formulation of this compound derivatives in vehicles suitable for various administration routes is essential. For example, formulations for oral administration would need to ensure sufficient bioavailability, while injectable formulations would require high purity and sterility. The investigation of these advanced delivery systems in animal models can provide valuable data on the pharmacokinetic and pharmacodynamic properties of the compounds, paving the way for future clinical applications.

Opportunities for Collaborative Interdisciplinary Research

The diverse potential of the this compound scaffold highlights the need for collaborative interdisciplinary research. By bringing together experts from different fields, the full potential of this versatile chemical entity can be unlocked.

Discipline Potential Research Contribution
Medicinal Chemistry Design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Chemical Biology Development of chemical probes to elucidate the mechanism of action and identify new biological targets.
Computational Chemistry Use of chemoinformatics and machine learning to guide compound design and predict biological activity. nih.gov
Materials Science Exploration of the scaffold's potential in the development of novel functional materials and catalysts. mdpi.com
Pharmacology In-depth in vitro and in vivo characterization of the biological effects of new derivatives. nih.gov
Pharmaceutical Sciences Development of advanced drug delivery systems to enhance therapeutic efficacy.

Such collaborations could lead to the discovery of new therapeutic agents for a wide range of diseases, as well as the development of innovative technologies in materials science and catalysis. The synergy between different scientific disciplines will be key to translating the promising research on the this compound scaffold into real-world applications.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR for backbone assignment; DEPT-135 to distinguish CH₂/CH₃ groups in the pyrrolidinone ring .
  • Mass spectrometry : HRMS to confirm molecular formula (C₁₃H₁₂N₂O; exact mass 212.095 g/mol).
  • XRD : Resolve tautomeric forms (e.g., lactam vs. enol) and confirm quinoline-pyrrolidinone connectivity .

How can researchers design assays to evaluate the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Pre-incubate the compound with target enzymes and monitor substrate cleavage .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
  • Target engagement : SPR or ITC to quantify binding affinity to biological targets (e.g., kinase domains) .

How should contradictory solubility data in polar vs. nonpolar solvents be resolved?

Advanced Research Focus
Discrepancies may stem from polymorphic forms or solvent impurities. Mitigation steps:

  • Solubility profiling : Use DSC/TGA to identify hydrates or solvates affecting solubility .
  • Hansen solubility parameters : Calculate HSPs to predict optimal solvents (δD, δP, δH) .
  • Co-solvent systems : Blend DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility for biological testing .

What mechanistic insights exist for the compound’s interaction with biological targets?

Advanced Research Focus
Computational docking (AutoDock Vina) and MD simulations suggest:

  • Hydrogen bonding : The pyrrolidinone carbonyl interacts with catalytic lysine residues in kinases.
  • π-π stacking : The quinoline moiety engages aromatic residues in binding pockets .
    Validate hypotheses via mutagenesis studies (e.g., alanine scanning of key residues) .

How can derivatives be synthesized to explore structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Core modifications : Introduce substituents on the quinoline ring (e.g., Cl, F) via Ullmann coupling or SNAr reactions .
  • Pyrrolidinone alterations : Replace the ketone with thioamide or spirocyclic groups to modulate rigidity .
  • Bioisosteres : Substitute quinoline with isoquinoline or naphthyridine to assess target selectivity .

What methods are recommended for quantifying impurities in synthesized batches?

Q. Basic Research Focus

  • HPLC-UV/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to separate unreacted quinoline or dimeric byproducts .
  • ICH guidelines : Classify impurities per thresholds (e.g., ≤0.15% for unknown impurities) .
  • Stability-indicating assays : Stress testing (acid/base/oxidative conditions) to identify degradation pathways .

What green chemistry approaches apply to large-scale synthesis?

Q. Advanced Research Focus

  • Solvent selection : Replace DMF with Cyrene® or 2-MeTHF to reduce toxicity .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling steps .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 hrs) and energy consumption .

How can stability under storage conditions be ensured?

Q. Basic Research Focus

  • Packaging : Store in amber vials under nitrogen to prevent oxidation .
  • Temperature : –20°C for long-term storage; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Lyophilization : For hygroscopic batches, lyophilize with trehalose to prevent hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.